2-(3-Methylphenyl)benzoxazole

Beschreibung

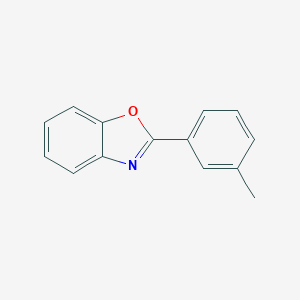

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRWCOOQDYUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163332 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14625-58-2 | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014625582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylphenyl Benzoxazole

Strategic Design of Precursors and Starting Materials

The construction of the 2-(3-Methylphenyl)benzoxazole scaffold relies heavily on the selection of appropriate starting materials. Modern synthetic strategies have evolved from classical condensation reactions to include a variety of precursors that allow for greater functional group tolerance and reaction efficiency.

Utilization of 2-Aminophenol (B121084) Derivatives and Aldehydes

The most traditional and direct route to 2-arylbenzoxazoles is the condensation of 2-aminophenol with an appropriate aldehyde, in this case, 3-methylbenzaldehyde. nih.gov This method involves the formation of a phenolic Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole (B165842) ring. nih.gov Various catalytic systems have been developed to promote this transformation under milder conditions and with higher yields. These catalysts range from Brønsted acids and metal salts to advanced nanomaterials. thieme-connect.comrsc.org For instance, a one-pot synthesis can be achieved using hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as a catalyst under an oxygen atmosphere, which facilitates both the condensation and the subsequent oxidative cyclization. nih.gov The reaction is versatile, accommodating a range of aromatic aldehydes with different electronic properties. nih.gov

Research has shown that the choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. Both conventional heating and microwave irradiation have been employed to drive the reaction. researchgate.net The use of green catalysts and sustainable reaction media, such as water, is a key focus of recent research to minimize environmental impact. thieme-connect.comrsc.org

Table 1: Catalytic Systems for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aldehydes

| Catalyst System | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| HAuCl₄·4H₂O / O₂ | THF | 66 °C, 6 h | Good to Excellent | nih.gov |

| DDQ | 5 wt% aq Triton X-100 | Room Temp, 5 min | 68% | thieme-connect.com |

| Zinc Triflate | Ethanol | Reflux, 5 h | Good | ijpbs.com |

| [Bmim]PF6 (Ionic Liquid) | Solvent-free | Microwave, 80 °C | Good to Excellent | researchgate.net |

| TiO₂–ZrO₂ | Acetonitrile | 60 °C, 15-25 min | 83-93% | rsc.org |

Exploitation of Aryl and Vinyl Bromides

Aryl bromides serve as robust precursors for the synthesis of 2-arylbenzoxazoles through metal-catalyzed cross-coupling reactions. One prominent strategy involves the palladium-catalyzed carbonylation of an aryl halide (like 1-bromo-3-methylbenzene) in the presence of 2-aminophenol. scispace.comacs.org This sequence first forms an N-(2-hydroxyphenyl)amide intermediate, which then undergoes dehydrative cyclization to the benzoxazole. scispace.com

Alternatively, copper-catalyzed methods provide an efficient route. These reactions can involve the intramolecular O-arylation of N-(2-bromophenyl)benzamides, which are themselves synthesized from 2-bromoaniline. acs.orgnih.gov A domino iron-catalyzed C–N/C–O cross-coupling reaction has also been developed, addressing issues like long reaction times often seen with palladium and copper catalysts. rsc.org Furthermore, direct C-H arylation of the pre-formed benzoxazole ring at the 2-position with aryl bromides is a powerful technique, often facilitated by palladium catalysts with specialized ligands like NiXantphos, which can proceed even at room temperature. nih.gov A sequential one-pot procedure starting from aryl bromides involves an initial aminocarbonylation with 2-aminophenol, followed by an acid-mediated ring closure. organic-chemistry.org

Application of o-Nitrophenols or o-Nitroanilines with Benzaldehydes

Utilizing o-nitrophenols as starting materials offers an alternative pathway that involves a reductive cyclization cascade. In this approach, the nitro group is reduced in situ to an amino group, which then condenses with a benzaldehyde (B42025) and cyclizes. An iron-catalyzed hydrogen transfer strategy allows for the reaction of o-nitrophenols with benzylic alcohols (which are oxidized to aldehydes in situ), where the alcohol acts as both the coupling partner and the reductant. acs.orgacs.org This method is notable for avoiding external reducing agents and oxidants. acs.org

A simple and green approach employs a combination of sulfur and 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the reductive coupling and annulation of o-nitrophenols or o-nitroanilines with benzaldehydes. organic-chemistry.orgthieme.de This strategy is highly versatile and has potential for industrial applications due to the use of inexpensive and readily available reagents. thieme.de

Table 2: Synthesis of 2-Arylbenzoxazoles from Nitro-aromatics

| Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| o-Nitrophenol, Benzylic Alcohol | Iron salt (e.g., dppf) | Hydrogen-transfer strategy; no external reductant/oxidant | acs.orgacs.org |

| o-Nitrophenol, Benzaldehyde | Sulfur, DABCO | Green approach; inexpensive reagents | organic-chemistry.orgthieme.de |

Employing ortho-Substituted Anilines with Functionalized Orthoesters

The reaction between ortho-substituted anilines, such as 2-aminophenol, and functionalized orthoesters presents an efficient and versatile methodology for constructing benzoxazole derivatives. organic-chemistry.orgorganic-chemistry.org This condensation is typically promoted by a catalyst, with ammonium (B1175870) chloride (NH₄Cl) being an effective and mild option that can be used in environmentally friendly solvents like water or ethanol. tandfonline.com Other catalysts such as boron trifluoride etherate (BF₃·OEt₂) have also been successfully employed, often allowing the reaction to proceed at room temperature. ijpbs.com This approach is highly valued for its capacity to generate libraries of diverse heterocyclic compounds by varying the functional group on the orthoester. organic-chemistry.orgorganic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, and the formation of 2-arylbenzoxazoles has benefited immensely from the development of novel catalytic systems. Metal-catalyzed reactions, in particular, offer high efficiency and selectivity.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metals such as palladium, copper, and iron are extensively used to catalyze the formation of the benzoxazole ring system through various cyclization and cross-coupling strategies.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the direct C-H arylation of benzoxazole with aryl bromides. nih.gov These reactions can be performed under mild conditions, including at room temperature, using specific phosphine (B1218219) ligands. nih.gov Another key palladium-catalyzed route is the carbonylation of aryl halides in the presence of 2-aminophenol, which proceeds through an amide intermediate followed by cyclization. scispace.comacs.org

Copper-Catalyzed Reactions: Copper catalysts are a more economical alternative to palladium and are widely used for synthesizing 2-arylbenzoxazoles. organic-chemistry.org Methods include the intramolecular O-arylation of ortho-halobenzanilides, where a C-O bond is formed to close the oxazole (B20620) ring. medcraveonline.com Copper(I) iodide (CuI) is a common catalyst, often used with a ligand like 1,10-phenanthroline. wjpsonline.com N-Heterocyclic carbene (NHC) copper complexes have also emerged as efficient catalysts for the intramolecular coupling of 2-haloanilides. rsc.org Direct C-H arylation of benzoxazoles with aryl bromides can also be achieved using a CuI/PPh₃-based catalyst system. nih.gov

Iron-Catalyzed Reactions: Iron, being abundant and non-toxic, is an attractive catalyst for green chemistry applications. Iron(III) chloride (FeCl₃) has been shown to catalyze the intramolecular O-arylation of N-(2-bromophenyl)benzamides. acs.orgnih.gov A notable development is the iron-catalyzed domino reaction between benzamides and 1-bromo-2-iodobenzene, which forms the C-N and C-O bonds in a single process. rsc.orgrsc.org Additionally, iron catalysts facilitate the synthesis from o-nitrophenols and benzylic alcohols through a hydrogen transfer mechanism. acs.orgmedcraveonline.com

Table 3: Overview of Metal-Catalyzed Synthetic Routes

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | Direct C-H Arylation | Benzoxazole, Aryl bromide | Room temperature conditions possible | nih.gov |

| Palladium (Pd) | Carbonylation/Condensation | Aryl halide, 2-Aminophenol | Tolerant of many functional groups | scispace.comacs.org |

| Copper (Cu) | Intramolecular O-Arylation | o-Halobenzanilide | Economical catalyst | medcraveonline.comrsc.org |

| Copper (Cu) | Direct C-H Arylation | Benzoxazole, Aryl bromide | Good to excellent yields | nih.gov |

| Iron (Fe) | Intramolecular O-Arylation | N-(2-Bromophenyl)benzamide | Environmentally benign | acs.orgnih.gov |

| Iron (Fe) | Domino C-N/C-O Coupling | Benzamide, 1-Bromo-2-iodobenzene | Eco-friendly, efficient | rsc.orgrsc.org |

| Iron (Fe) | Reductive Cyclization | o-Nitrophenol, Benzylic alcohol | Hydrogen transfer strategy | acs.orgacs.org |

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification, aligning with the principles of green chemistry.

Nanocatalysts have gained prominence due to their high surface area and reactivity. rsc.org For benzoxazole synthesis, magnetic nanoparticles with a core-shell structure, such as Fe₃O₄@SiO₂-SO₃H, have been employed as efficient and reusable heterogeneous catalysts. ajchem-a.comajchem-a.com These catalysts are prepared by coating magnetite (Fe₃O₄) nanoparticles with a silica (B1680970) (SiO₂) shell, which is then functionalized with sulfonic acid (-SO₃H) groups. ajchem-a.com

These solid acid nanocatalysts effectively promote the condensation reaction between 2-aminophenol and aromatic aldehydes to form 2-arylbenzoxazoles. ajchem-a.comajchem-a.com The reaction can be carried out under solvent-free conditions at a relatively low temperature (50 °C). ajchem-a.com The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, and it can be reused several times without a significant drop in its catalytic activity. ajchem-a.comajchem-a.com Other functionalized magnetic nanocatalysts have also been reported for this transformation. rsc.orgorgchemres.orgoiccpress.com

| Catalyst | Starting Materials | Conditions | Key Features |

| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | 50 °C, Solvent-free | Magnetically separable, reusable ajchem-a.comajchem-a.com |

| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 2-Aminophenol, Aldehydes | Water, Reflux | High yields, reusable catalyst oiccpress.comiau.ir |

| LAIL@MNP | 2-Aminophenol, Aldehydes | 70 °C, Sonication, Solvent-free | Shorter reaction time, reusable rsc.org |

This table presents generalized data for the synthesis of 2-arylbenzoxazoles, which can be adapted for this compound.

Ionic liquids (ILs) have been explored as both catalysts and reaction media for the synthesis of benzoxazoles, offering advantages such as thermal stability and the potential for catalyst recycling. nih.govtandfonline.com Brønsted acidic ionic liquids, in particular, have been shown to be effective catalysts for the condensation of 2-aminophenols with aldehydes. nih.govacs.org

A reusable Brønsted acidic ionic liquid gel (BAIL gel), prepared by immobilizing the ionic liquid onto a silica support, has been developed for the synthesis of 2-arylbenzoxazoles. nih.govacs.org This heterogeneous catalyst operates efficiently under solvent-free conditions at 130 °C, providing high yields of the desired products. nih.gov The catalyst can be easily recovered by centrifugation and reused multiple times without a significant loss of activity. nih.govacs.org Other protocols have utilized ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) in combination with ultrasound irradiation or microwave assistance to promote the reaction. tandfonline.comresearchgate.netingentaconnect.com

| Catalyst System | Starting Materials | Conditions | Yield (%) |

| BAIL gel | 2-Aminophenol, Benzaldehyde | 130 °C, Solvent-free | 98 nih.gov |

| KCN / [bmim]PF₆ | 2-Aminophenol, Aromatic Aldehydes | Ultrasound irradiation | Excellent tandfonline.comresearchgate.net |

| [Bmim]PF₆ | o-Aminophenol, Aldehydes | Microwave irradiation, 80 °C | Good to Excellent ingentaconnect.com |

This table presents generalized data for the synthesis of 2-arylbenzoxazoles, which can be adapted for this compound.

Brønsted Acidic Ionic Liquid Gels

A significant advancement in the synthesis of benzoxazole derivatives involves the use of Brønsted acidic ionic liquid gels (BAIL gels). These have been employed as efficient and reusable heterogeneous catalysts. nih.govresearchgate.net One such catalyst is derived from treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org This process grafts the ionic liquid onto a silica surface, which enhances catalytic activity and simplifies recovery. nih.gov

The synthesis of 2-arylbenzoxazoles, including this compound, can be achieved by reacting 2-aminophenol with the corresponding aldehyde (in this case, 3-methylbenzaldehyde). nih.gov The reaction is typically conducted under solvent-free conditions at elevated temperatures. nih.govacs.org A key advantage of this method is the high yield of the desired product and the ability to recover and reuse the BAIL gel catalyst for multiple reaction cycles without a significant loss of activity. nih.govacs.org For instance, a general procedure involves stirring a mixture of 2-aminophenol, an aldehyde, and a catalytic amount of the BAIL gel at 130 °C for 5 hours. nih.govacs.org This method is noted for its high yields, operational simplicity, and the absence of volatile organic solvents. nih.govresearchgate.net

Table 1: Synthesis of 2-Arylbenzoxazoles using BAIL Gel Catalyst

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenylbenzoxazole (B188899) | 5 | 98 |

| 2 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)benzoxazole | 5 | 96 |

| 3 | 3-Methylbenzaldehyde | This compound | 5 | 95 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 5 | 97 |

Reaction conditions: 2-aminophenol (1 mmol), aldehyde (1 mmol), BAIL gel (1.0 mol%), 130 °C, solvent-free. nih.gov

Organocatalysis and Metal-Free Approaches

Organocatalysis and metal-free synthetic routes represent another important frontier in the green synthesis of benzoxazoles. These methods avoid the use of potentially toxic and expensive metal catalysts. researchgate.net One such approach utilizes imidazolium (B1220033) chloride as a promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, which serve as a carbon source. mdpi.com This metal-free method offers moderate to excellent yields. mdpi.com

Another documented metal-free approach involves the oxidative cyclization of catechols with amines. acs.org Furthermore, the use of organocatalysts like 2,4,6-trihydroxy benzoic acid has been reported for the synthesis of 2-phenylbenzoxazole from the oxidative coupling of 2-aminophenol and benzylamine (B48309) under an oxygen atmosphere. rsc.org These organocatalytic and metal-free strategies are integral to the development of more sustainable chemical processes. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives, focusing on reducing waste, energy consumption, and the use of hazardous substances. ijpbs.com

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. rsc.org The synthesis of this compound and related compounds has been successfully achieved without solvents using various catalytic systems.

For example, the aforementioned BAIL gel-catalyzed synthesis is conducted neat, providing high yields. nih.govacs.org Another effective solvent-free method is the grindstone technique, which uses a mortar and pestle for the reaction of 2-aminophenol with aldehydes at room temperature, often with a solid catalyst like strontium carbonate. rsc.org Mechanochemical methods, such as ball-milling, also offer a solvent-free alternative that can lead to high yields in short reaction times. ijpbs.commdpi.com Additionally, some microwave-assisted syntheses can be performed without a solvent. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.comscispace.com This technique has been applied to the synthesis of 2-substituted benzoxazoles, including this compound. scispace.com

In one method, a mixture of 2-aminophenol, a substituted benzaldehyde, and potassium cyanide in N,N-dimethylformamide is irradiated in a microwave oven. scispace.com For this compound, this method yields a light yellow solid. scispace.com Another approach utilizes a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation, which is noted for being an environmentally benign process. mdpi.com These microwave-assisted protocols significantly reduce reaction times, in some cases from hours to minutes. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Catalyst | Solvent | Time | Yield of 2-(3,4-disubstituted phenyl)benzoxazole |

|---|---|---|---|---|

| Conventional | NaCN | DMF | 7-9 h | Generally lower |

| Microwave | NaCN | DMF | 3 h | Generally higher |

| Microwave | [CholineCl][oxalic acid] | - | 10-20 min | 81-95% |

Data compiled from multiple sources for analogous reactions. mdpi.commdpi.com

Aqueous Medium Reactions

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The synthesis of benzoxazoles in aqueous media presents an attractive eco-friendly alternative to using organic solvents. researchgate.netthieme-connect.com

One successful strategy involves conducting the cyclization reaction in an aqueous micellar medium using a surfactant like Triton X-100. thieme-connect.com This method has been shown to provide yields comparable to those of traditional processes for a range of benzoxazole derivatives. researchgate.netthieme-connect.com The reaction of an aminophenol with a benzaldehyde in an aqueous solution of Triton X-100, followed by the addition of an oxidizing agent like DDQ, demonstrates the feasibility of this in-water synthesis. thieme-connect.com Nanocatalysts, such as Ag@TiO2 composites, have also been used to facilitate the one-pot synthesis of 2-arylbenzoxazoles in aqueous media. ijpbs.com

Electrochemical Oxidation/Cyclization Methodologies

Electrochemical synthesis offers a green and efficient pathway for chemical transformations by using electricity as a clean reagent, often under mild conditions and without the need for chemical oxidants or catalysts. rsc.orgrsc.org An electrochemical method for the synthesis of 2-arylbenzoxazole derivatives has been developed. rsc.org

This approach involves the electrochemical oxidation of a catechol, such as 3,5-di-tert-butylcatechol, at a carbon electrode in an aqueous solution. rsc.org The electrogenerated quinone then reacts with a benzylamine derivative. rsc.org This process proceeds through an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism, involving imine formation and subsequent cyclization to form the benzoxazole ring system in high yields. rsc.org This method is notable for being catalyst-free and atom-economical. rsc.org Another electrochemical approach involves the synthesis of benzoxazoles from readily available anilides. rsc.org

Mechanistic Investigations of this compound Formation Reactions

The synthesis of 2-arylbenzoxazoles, including this compound, is accomplished through various synthetic routes. Mechanistic investigations into these formation reactions are critical for optimizing reaction conditions, improving yields, and expanding the substrate scope. These studies typically focus on identifying key intermediates and understanding the sequence of bond-forming events, particularly the final cyclization and aromatization steps. The most common and extensively studied pathway involves the condensation of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization. nih.govscirp.orgresearchgate.net Alternative routes starting from amides or ortho-haloanilides proceed through different intermediates and catalytic cycles. mdpi.comnih.gov

Elucidation of Reaction Pathways and Intermediates

The formation of the benzoxazole ring is a multi-step process, and identifying the transient species involved is key to understanding the reaction's progression. Depending on the starting materials, several distinct pathways and intermediates have been proposed and identified.

One of the most fundamental pathways involves the reaction of 2-aminophenol with an aldehyde, such as 3-methylbenzaldehyde. nih.gov A proposed mechanism for a similar reaction begins with the catalyst activating the aldehyde's carbonyl group, which then reacts with the amino group of 2-aminophenol. nih.gov This is followed by dehydration to form a crucial phenolic Schiff base (an imine) intermediate. nih.govnih.gov This imine is a common intermediate in many benzoxazole syntheses. scirp.org Subsequent intramolecular attack by the phenolic hydroxyl group onto the imine carbon leads to a cyclized 2,3-dihydrobenzoxazole intermediate. nih.govacs.org This non-aromatic intermediate is then oxidized to yield the final 2-arylbenzoxazole product. nih.gov

Table 1: Key Intermediates in the Condensation Pathway of 2-Aminophenol and Aldehydes

| Intermediate Stage | Structure Name | Description |

| I | Phenolic Schiff Base (Imine) | Formed via condensation and dehydration of 2-aminophenol and an aldehyde. This intermediate has been detected by methods such as GCMS. nih.gov |

| II | 2,3-Dihydrobenzoxazole | A cyclized, non-aromatic intermediate resulting from the intramolecular attack of the hydroxyl group on the imine. It is considered a key intermediate prior to the final oxidation step. acs.org |

Alternative synthetic strategies that utilize amide precursors proceed through different reactive intermediates. One such method employs triflic anhydride (B1165640) (Tf₂O) to activate a tertiary amide. mdpi.com In this pathway, the amide reacts with Tf₂O to generate a highly electrophilic intermediate amidinium salt. The 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon, which ultimately leads to cyclization. mdpi.com A different approach uses imidazolium chloride to activate N,N-dimethylamides; this is proposed to form a tetrahedral intermediate that breaks down into an N-acylimidazole intermediate, which then reacts with the 2-aminophenol. nih.gov

Another significant pathway involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. nih.gov Mechanistic studies suggest this reaction proceeds via an oxidative insertion of the copper(I) catalyst into the carbon-halogen bond, followed by a reductive elimination to form the C-O bond of the oxazole ring. nih.gov This process is believed to involve a Cu(I)/Cu(III) catalytic cycle, and the rate of reaction (I > Br > Cl) indicates that the oxidative addition is the rate-determining step. nih.gov

Understanding Oxidative Cyclization Processes

The final step in many synthetic routes to this compound is an oxidative cyclization or an oxidation/aromatization of a cyclized precursor. researchgate.net This transformation is most commonly applied to phenolic Schiff bases, which are formed in situ from 2-aminophenols and aldehydes. scirp.org The process converts the cyclized 2,3-dihydrobenzoxazole intermediate into the stable aromatic benzoxazole ring system. nih.govacs.org

A wide array of oxidizing agents has been successfully employed for this purpose, each with its own mechanistic implications. These agents facilitate the removal of two hydrogen atoms to achieve aromatization. Combined experimental and theoretical studies of the oxidative cyclization of ortho-iminophenols suggest the reaction proceeds through the 2,3-dihydrobenzoxazole as the key intermediate. acs.org

The choice of oxidant can significantly influence the reaction conditions and efficiency. Research has explored numerous reagents for the oxidative cyclization of the precursor phenolic Schiff bases, as detailed in the table below.

Table 2: Selected Oxidizing Agents for Benzoxazole Formation from Phenolic Schiff Bases

| Oxidizing Agent | Description of Process | Source(s) |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | A widely used and effective reagent for the oxidative cyclization of phenolic Schiff bases. researchgate.net | scirp.orgresearchgate.net |

| Manganese(III) Acetate (Mn(OAc)₃) | A common metal-based oxidant used to promote the cyclization. | scirp.org |

| Electrochemically Generated Hypervalent Iodine | An "ex-cell" electrochemical process generates an I(III) reagent, which then oxidizes the iminophenol. DFT studies suggest a sequence via concerted reductive elimination is the most plausible mechanism. acs.org | acs.org |

| **Aerial Oxygen (O₂) ** | A green and atom-economical oxidant. The reaction is often facilitated by a catalyst and involves the final oxidation of a cyclized intermediate to form the aromatic product. nih.govnih.gov | nih.govnih.gov |

| Lead(IV) Acetate (Pb(OAc)₄) | A strong oxidizing agent used in classical methods for this transformation. | scirp.org |

| Barium Manganate (BaMnO₄) | Another manganese-based oxidant reported for this cyclization. | scirp.orgresearchgate.net |

The mechanism often involves the formation of a radical or a charged species followed by cyclization and subsequent oxidation. For instance, in a proposed mechanism for fly ash-catalyzed synthesis, the cyclized 2,3-dihydro-benzoxazole intermediate is converted to the final benzoxazole via aerial oxidation. nih.gov In metal-catalyzed reactions, such as those involving iron, EPR experiments have hinted at the generation of a radical during the oxidation process. researchgate.net The development of greener methods often relies on using molecular oxygen or electrochemistry, avoiding the need for stoichiometric amounts of chemical oxidants. nih.govacs.org

Advanced Spectroscopic Characterization and Elucidation of 2 3 Methylphenyl Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the application of one- and two-dimensional NMR techniques, the connectivity and chemical environment of each atom in 2-(3-Methylphenyl)benzoxazole have been meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and coupling of protons within the molecule. Analysis of a related compound, 5-methyl-2-(3-nitrophenyl)benzoxazole, reveals characteristic signals that aid in the assignment of the protons in the target molecule. In the ¹H NMR spectrum recorded in CDCl₃, a sharp singlet corresponding to the methyl group protons (-CH₃) is observed at approximately 2.48 ppm. The aromatic protons of the benzoxazole (B165842) ring system typically appear in the range of 7.19 to 7.58 ppm, exhibiting complex coupling patterns due to ortho and meta relationships. Specifically, doublets can be observed around 7.19 ppm and 7.42 ppm, and a singlet at 7.58 ppm. The protons of the 3-methylphenyl ring are expected to resonate between 7.65 and 8.11 ppm, showing characteristic triplet and doublet signals reflecting their substitution pattern. jbarbiomed.com

Table 1: ¹H NMR Spectroscopic Data for a Structurally Related Benzoxazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | 2.48 | s | - |

| Ar-H (benzoxazole) | 7.19 | d | 8.4 |

| Ar-H (benzoxazole) | 7.42 | d | 8.4 |

| Ar-H (benzoxazole) | 7.58 | s | - |

| Ar-H (phenyl) | 7.65 | t | 7.6 |

| Ar-H (phenyl) | 7.71 | t | 7.6 |

| Ar-H (phenyl) | 7.86 | d | 7.6 |

| Ar-H (phenyl) | 8.11 | d | 7.6 |

Note: Data is for 5-methyl-2-(3-nitrophenyl)benzoxazole and serves as a reference. jbarbiomed.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. Based on the analysis of analogous benzoxazole derivatives, the carbon of the methyl group (-CH₃) is expected to produce a signal at approximately 21.6 ppm. The aromatic carbons of the benzoxazole and the 3-methylphenyl rings resonate in the downfield region, typically between 110 and 163 ppm. Key signals include the carbon of the oxazole (B20620) ring (C-2) which is generally observed around 162 ppm. The carbons of the benzoxazole moiety fused to the benzene (B151609) ring (C-3a and C-7a) are expected around 142 ppm and 150 ppm, respectively. mdpi.comnih.gov The remaining aromatic carbons exhibit distinct chemical shifts based on their electronic environment and substitution. jbarbiomed.com

Table 2: ¹³C NMR Spectroscopic Data for a Structurally Related Benzoxazole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 21.6 |

| Ar-C (benzoxazole) | 110.4 |

| Ar-C (benzoxazole) | 120.5 |

| Ar-C (benzoxazole) | 124.2 |

| Ar-C (benzoxazole) | 141.7 |

| Ar-C (benzoxazole) | 149.2 |

| Ar-C (benzoxazole) | 158.9 |

| Ar-C (phenyl) | 121.6 |

| Ar-C (phenyl) | 127.3 |

| Ar-C (phenyl) | 131.8 |

| Ar-C (phenyl) | 132.4 |

| Ar-C (phenyl) | 134.9 |

| Ar-C (phenyl) | 149.3 |

Note: Data is for 5-methyl-2-(3-nitrophenyl)benzoxazole and serves as a reference. jbarbiomed.com

Two-Dimensional NMR Techniques

To further confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivities. The HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two to three bonds), providing unequivocal evidence for the connectivity of the benzoxazole and the 3-methylphenyl rings, as well as the position of the methyl group on the phenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₄H₁₁NO is 209.08406. HREI-MS analysis is expected to yield a molecular ion peak [M+H]⁺ with an m/z value that closely matches this calculated mass, confirming the elemental composition of the synthesized compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the fragmentation pattern of a molecule upon electron impact. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 209. The fragmentation pattern would likely involve the characteristic cleavage of the benzoxazole ring system and the loss of the methyl group from the phenyl ring. For instance, a related compound, 5-methyl-2-(3-nitrophenyl)benzoxazole, shows a molecular ion peak at m/z 254. jbarbiomed.com The fragmentation of this compound would likely involve the formation of stable fragments resulting from the cleavage of the C-C bond between the two aromatic rings and rearrangements within the heterocyclic system.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and structural features of a molecule by analyzing its vibrational modes.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The benzoxazole ring system and the substituted phenyl group give rise to a unique spectral fingerprint.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The methyl group attached to the phenyl ring exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹.

Key vibrations associated with the benzoxazole core include the C=N stretching, which is expected in the 1672–1566 cm⁻¹ range esisresearch.org. For benzoxazole itself, this mode has been reported around 1517 cm⁻¹ esisresearch.org. The C-O-C asymmetric and symmetric stretching vibrations of the oxazole ring are also prominent. The asymmetric C-O-C vibration is typically a strong band, while the symmetric stretch appears at a lower wavenumber esisresearch.org. The stretching of the phenyl carbon to nitrogen bond (C-N) is generally observed in the 1330–1260 cm⁻¹ region esisresearch.org.

Below is a table summarizing the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl C-H | 3000 - 2850 |

| C=N Stretch | Oxazole Ring | ~1520 |

| Aromatic C=C Stretch | Aryl Rings | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Oxazole Ring | ~1250 |

| C-N Stretch | Aryl-N | 1330 - 1260 |

| C-O-C Symmetric Stretch | Oxazole Ring | ~1070 |

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, such as its ability to absorb and emit light.

The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. The position of the absorption maximum (λmax) is sensitive to the polarity of the solvent.

Studies on 2-aryl-benzoxazoles have shown that the long-wavelength absorption band is a π → π* transition. The absorption and fluorescence spectra show little dependence on solvent polarity, which is characteristic of this type of transition niscpr.res.in. A slight red-shift (bathochromic shift) is generally observed as the solvent polarity increases. This behavior is documented for this compound in various solvents.

The following table presents the UV-Vis absorption maxima for this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs, nm) |

|---|---|---|

| Cyclohexane | 2.02 | 308 |

| Dioxane | 2.21 | 309 |

| Acetonitrile | 37.5 | 309 |

| Ethanol | 24.55 | 310 |

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This provides information about the excited state properties of the molecule.

Similar to its absorption properties, this compound exhibits fluorescence emission originating from the decay of its first excited singlet state (S₁) to the ground state (S₀). The emission is characterized by a single fluorescence band niscpr.res.in. The position of the emission maximum (λem) also shows a slight dependence on the solvent polarity, with a small bathochromic shift observed in more polar solvents. The difference between the absorption and emission maxima is known as the Stokes shift. For 2-aryl-benzoxazoles, the Stokes shift is generally small, consistent with a π → π* transition niscpr.res.in.

The table below details the fluorescence emission maxima for this compound in a range of solvents.

| Solvent | Emission Maximum (λem, nm) | Stokes Shift (nm) |

|---|---|---|

| Cyclohexane | 353 | 45 |

| Dioxane | 355 | 46 |

| Acetonitrile | 357 | 48 |

| Ethanol | 360 | 50 |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its electronically excited state. The canonical example for this process in the benzoxazole family is 2-(2'-hydroxyphenyl)benzoxazole (HBO). In HBO, an intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the benzoxazole ring.

Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the imine nitrogen atom increase. This drives an ultrafast transfer of the proton from the hydroxyl group (enol form) to the nitrogen atom, creating an excited-state keto tautomer. This process is illustrated below:

Enol Form (Normal Form): The stable ground-state form with an intramolecular hydrogen bond. It absorbs a photon and gets excited.

Excited Keto Tautomer: Formed after the proton transfer in the excited state.

A key characteristic of ESIPT is dual fluorescence. The molecule can emit from the initially excited enol form (a higher-energy, shorter-wavelength fluorescence) and, more prominently, from the relaxed keto tautomer, which emits at a much lower energy, resulting in a large Stokes shift.

Crucially, the ESIPT mechanism is entirely dependent on the presence of a proton-donating group (like a hydroxyl group) positioned ortho to the point of connection to the benzoxazole ring, allowing for the formation of the necessary intramolecular hydrogen bond.

The compound This compound does not possess a hydroxyl group on the phenyl ring, let alone in the ortho (2') position. The methyl group is located at the meta (3') position. Due to the absence of this acidic proton-donating hydroxyl group and the inability to form the required intramolecular hydrogen bond, This compound does not undergo the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Its fluorescence, as described in the previous section, is a conventional emission from its normal excited state, resulting in a single emission band with a relatively small Stokes shift niscpr.res.in.

Fluorescence and Luminescence Spectroscopy

Solvatochromic Effects on Emission

The emission spectrum of 2-arylbenzoxazoles, a class of compounds to which this compound belongs, is known to be influenced by the polarity of the solvent medium. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Generally, the absorption spectra of 2-arylbenzoxazoles show little dependence on solvent polarity, indicating that the ground state is not significantly polarized. However, the fluorescence spectra often exhibit a noticeable shift.

For instance, studies on 2-arylbenzoxazoles have demonstrated that the fluorescence spectra are less dependent on solvent polarity, suggesting that the long-wavelength transition is of a π-π* type niscpr.res.in. The small Stokes shift observed for these molecules further supports this assignment niscpr.res.in.

To illustrate the expected solvatochromic behavior of this compound, the spectral data for the closely related isomer, 2-(p-tolyl)benzoxazole, in various solvents is presented below. It is anticipated that this compound would exhibit a similar modest solvatochromism. The data reveals slight shifts in the emission maxima as the solvent polarity changes, which is characteristic of molecules where the excited state has a slightly different dipole moment than the ground state.

| Solvent | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] |

|---|---|---|

| Cyclohexane | 314 | 347 |

| Ether | 315 | 348 |

| Acetonitrile | 315 | 348 |

| Ethanol | 315 | 350 |

Data for 2-(p-tolyl)benzoxazole, a structural isomer of this compound, is used for illustrative purposes. Source: Adapted from Indian Journal of Chemistry, Vol. 27A, 1988, pp. 37-43.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly upon aggregation. This effect is contrary to the common aggregation-caused quenching (ACQ) where chromophores typically lose their fluorescence in the aggregated state. The derivatives of 2-phenylbenzoxazole (B188899) (PBO) are a class of molecules that are known to exhibit AIE niscpr.res.in.

The mechanism behind AIE in many luminogens is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, the excited state energy of these molecules can be dissipated through non-radiative pathways facilitated by the free rotation of phenyl rings or other molecular components. However, in the aggregated state, these intramolecular rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited molecules to release their energy via radiative pathways, resulting in strong fluorescence.

For 2-arylbenzoxazole derivatives, the rotation of the 2-phenyl group relative to the benzoxazole core is a key intramolecular motion. In solution, this rotation can contribute to non-radiative decay. Upon aggregation in a poor solvent or in the solid state, the molecules are forced into close proximity, restricting this rotation. This restriction enhances the fluorescence quantum yield, leading to the observed AIE effect. While specific AIE studies on this compound are not detailed in the available literature, its structural similarity to other AIE-active 2-phenylbenzoxazole derivatives strongly suggests that it would also exhibit aggregation-induced emission characteristics. This property makes such compounds promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where solid-state or aggregated-state emission is crucial.

Theoretical and Computational Investigations of 2 3 Methylphenyl Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the properties of molecules with a high degree of accuracy. For 2-(3-Methylphenyl)benzoxazole, these calculations offer a theoretical framework to comprehend its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT studies on benzoxazole (B165842) derivatives have provided valuable information on their fundamental properties. While specific data for this compound is not extensively available in published literature, the following sections discuss the expected outcomes based on studies of closely related compounds.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the 3-methylphenyl group introduces a dihedral angle between the benzoxazole and the phenyl rings, which is a key parameter in conformational analysis.

Computational studies on similar 2-arylbenzoxazoles have shown that the molecule is largely planar, but with a slight twist between the benzoxazole and the phenyl ring systems. The exact dihedral angle is influenced by the steric hindrance and electronic effects of the substituent on the phenyl ring. For this compound, the methyl group at the meta position is expected to have a minor impact on the planarity compared to an ortho-substituted analogue. The optimized geometry would provide precise bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography for similar compounds.

Table 1: Representative Calculated Bond Lengths and Angles for a 2-Phenylbenzoxazole (B188899) Derivative (Data for illustrative purposes)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-O (oxazole) | 1.37 | C-N-C (oxazole) | 105.5 |

| C=N (oxazole) | 1.31 | O-C-N (oxazole) | 115.2 |

| C-C (phenyl) | 1.40 | C-C-C (phenyl) | 120.0 |

Note: This data is representative for a generic 2-phenylbenzoxazole and not specific to this compound.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For 2-arylbenzoxazoles, the HOMO is typically localized over the electron-rich benzoxazole ring system, while the LUMO is often distributed across the entire π-conjugated system, including the phenyl ring. The presence of a methyl group, an electron-donating group, on the phenyl ring is expected to slightly increase the HOMO energy level and potentially alter the HOMO-LUMO gap compared to the unsubstituted 2-phenylbenzoxazole.

Table 2: Representative Calculated HOMO-LUMO Energies and Energy Gap for a 2-Arylbenzoxazole Derivative (Data for illustrative purposes)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.40 |

Note: This data is representative and not specific to this compound.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the nitrogen and oxygen atoms of the benzoxazole ring due to the presence of lone pairs of electrons. The hydrogen atoms of the aromatic rings would exhibit positive electrostatic potential. The MESP map provides a visual representation of the molecule's reactivity landscape, which is crucial for understanding its interactions with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer interactions, bond strengths, and intramolecular delocalization of electron density. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from hyperconjugation and charge delocalization.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. mdpi.com It is widely used to predict absorption and emission spectra, as well as to understand the nature of electronic transitions. mdpi.com For fluorescent molecules like many benzoxazole derivatives, TD-DFT is essential for elucidating their photophysical properties.

TD-DFT calculations on this compound would provide information on the energies of its singlet and triplet excited states, the oscillator strengths of electronic transitions (which determine the intensity of absorption bands), and the character of these transitions (e.g., π-π* or n-π). These calculations are crucial for understanding the molecule's color, fluorescence, and potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. Studies on similar compounds have shown that the lowest energy absorption band in 2-arylbenzoxazoles typically corresponds to a π-π transition involving the entire conjugated system. mdpi.com The position of the methyl group on the phenyl ring can subtly influence the energies of the excited states and thus the absorption and emission wavelengths.

Table 3: Representative Calculated Excited State Properties for a 2-Arylbenzoxazole Derivative (Data for illustrative purposes)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S1 | 3.85 | 322 | 0.85 |

| S2 | 4.20 | 295 | 0.15 |

| S3 | 4.55 | 272 | 0.20 |

Note: This data is representative and not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Electron Transition Characterization (π-π, ICT)*

The primary electronic transitions in molecules like this compound are typically of a π-π* nature. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the case of the benzoxazole scaffold, these transitions are associated with the conjugated π-system of the fused ring structure researchgate.net.

Upon substitution with a phenyl ring, the π-conjugated system is extended, which generally lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. This extension facilitates the π-π* transition, resulting in a bathochromic (red) shift in the absorption spectrum researchgate.net.

Furthermore, in donor-π-acceptor (D-π-A) systems, an Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. While this compound itself is not a strong D-π-A system, the benzoxazole moiety can act as an electron-accepting unit. The electronic nature of the transition can lead to a significant change in the dipole moment between the ground and excited states, characteristic of a charge transfer state frontiersin.org. This ICT character is often responsible for the solvent-dependent fluorescence and large Stokes shifts observed in similar fluorophores frontiersin.org.

Prediction of Non-Linear Optical (NLO) Properties

Benzoxazole derivatives are among the classes of organic compounds investigated for their non-linear optical (NLO) properties, which are critical for applications in photonics and optoelectronics nih.govnih.gov. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. The molecular-level response to this is described by the molecular hyperpolarizability.

First-Order Hyperpolarizability Calculations

The most significant parameter for second-order NLO materials is the first-order hyperpolarizability (β). Computational quantum chemistry, particularly DFT, is a standard method for calculating this property pku.edu.cnmdpi.com. Calculations are typically performed using functionals like B3LYP or CAM-B3LYP with extended basis sets to accurately describe the electron distribution mdpi.com.

The magnitude of the first-order hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. While specific DFT calculations for this compound are not prominently reported, the general principles suggest it would possess modest NLO properties. The benzoxazole core acts as an acceptor, and the methylphenyl group is a weak donor. For comparison, urea (B33335) is a standard reference material in NLO studies. Calculations on other molecules demonstrate that significant β values are often achieved in D-π-A structures.

| Compound | Method | Calculated β (x 10⁻³⁰ esu) |

|---|---|---|

| Urea | DFT | ~0.967 |

Molecular Modeling and Simulation Approaches

Molecular modeling techniques, especially molecular docking, provide critical insights into the potential biological activities of compounds by simulating their interactions with specific protein targets at an atomic level.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might bind to a protein target. The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous compounds that bind to a wide array of biological targets.

Enzyme Active Site Interactions

Molecular docking studies on various benzoxazole derivatives have revealed their potential to interact with the active sites of numerous enzymes implicated in a range of diseases. These studies help elucidate the structural basis for their activity and guide the synthesis of more potent and selective inhibitors.

DNA Gyrase and Topoisomerase II : These enzymes are essential for bacterial and human cell replication, respectively, making them key targets for antimicrobial and anticancer drugs. Docking studies have shown that benzoxazole derivatives can fit into the ATP-binding site of DNA gyrase, indicating a potential mechanism for antibacterial activity researchgate.netesisresearch.org. For Topoisomerase II, compounds containing the benzoxazole ring have demonstrated potent inhibitory effects. A closely related analog, 5-Chloro-2-(p-methylphenyl)benzoxazole, was found to be a significant eukaryotic DNA topoisomerase II inhibitor, suggesting that this compound could adopt a similar binding mode esisresearch.org. These interactions often involve hydrogen bonds and hydrophobic contacts with key residues in the enzyme's active site researchgate.net.

COX-2 : Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). The 2-arylphenylbenzoxazole scaffold has been identified as a novel and selective ligand for the COX-2 enzyme acs.org. Docking studies reveal that these compounds can bind within the hydrophobic channel of the COX-2 active site, forming crucial interactions with residues like Gln192 acs.org.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. Numerous studies have documented the docking of benzoxazole derivatives into the active sites of both AChE and BChE arabjchem.orgnih.govnih.govresearchgate.netyyu.edu.trmdpi.com. The planar benzoxazole ring often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp82, Trp286) and Tyrosine (Tyr124, Tyr337), which are common in the active gorge of these enzymes arabjchem.org.

Penicillin-Binding Proteins (PBPs) : PBP2a is a protein found in methicillin-resistant Staphylococcus aureus (MRSA) that confers resistance to β-lactam antibiotics mdpi.com. Developing inhibitors for PBP2a is a critical goal in combating antibiotic resistance. The active site of PBP2a is a target for novel heterocyclic compounds, and docking studies are used to explore potential binding modes and design new inhibitors mdpi.comnih.govscienceopen.com.

Akt, NF-κB, and CYP1A1 :

Akt (Protein Kinase B) is a crucial node in signaling pathways that promote cell survival and proliferation, making it a target for cancer therapy. While direct docking studies are less common, some benzoxazole derivatives have been shown to inhibit Akt phosphorylation, suggesting they interfere with its activity.

NF-κB (Nuclear Factor-kappa B) is a transcription factor central to the inflammatory response and is aberrantly active in many cancers and inflammatory diseases. Its DNA-binding site is a target for inhibitors. Structure-based virtual screening and docking simulations are employed to identify new scaffolds that can block this interaction oatext.com.

CYP1A1 is a member of the Cytochrome P450 family involved in the metabolism of xenobiotics. While it is a critical enzyme for drug metabolism studies, specific molecular docking investigations of this compound with CYP1A1 are not widely reported in the reviewed literature.

| Enzyme Target | PDB ID (Example) | Key Interacting Residues (Examples) | Interaction Types |

|---|---|---|---|

| DNA Gyrase B | - | - | ATP-binding site interactions researchgate.netesisresearch.org |

| Topoisomerase II | 3QX3 | Glu477, Asp479, Arg503 researchgate.net | Hydrophobic, Electrostatic researchgate.net |

| COX-2 | 4COX | Gln192 acs.org | Hydrogen Bonding, Hydrophobic acs.orgekb.eg |

| Acetylcholinesterase | 4EY6 | Trp286, Tyr124, Tyr337 arabjchem.orgnih.gov | π-π Stacking, Hydrophobic arabjchem.org |

| Butyrylcholinesterase | 4BDS | Trp82, His438 arabjchem.orgresearchgate.net | π-π Stacking, Hydrogen Bonding arabjchem.org |

| Penicillin-Binding Protein 2a | - | Tyr446 mdpi.com | Hydrophobic Interactions mdpi.com |

| Akt | - | - | Inhibition of phosphorylation observed |

| NF-κB | - | - | DNA-binding site inhibition oatext.com |

| CYP1A1 | - | - | - |

Receptor Binding Profiling

Receptor binding profiling is a critical step in drug discovery to determine the interaction of a compound with a panel of specific biological targets. For novel benzoxazole derivatives, these studies are typically conducted to identify potential therapeutic applications and off-target effects. The process involves assays that measure the affinity of the compound for a variety of receptors, ion channels, and enzymes.

While no specific receptor binding data exists for this compound, research on other 2-arylbenzoxazoles has identified their potential as antagonists for receptors such as the adenosine (B11128) A2A receptor. A typical binding assay would determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound against a panel of targets. Such data would be presented as follows:

Table 1: Hypothetical Receptor Binding Profile for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Receptor/Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Adenosine A2A | Data not available | Data not available |

| 5-HT3 | Data not available | Data not available |

| VEGFR-2 | Data not available | Data not available |

| DNA Gyrase | Data not available | Data not available |

| Toll-like Receptor 9 | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and structural stability of a compound, which are crucial for its interaction with biological targets. For a molecule like this compound, MD simulations would typically be performed in a simulated physiological environment (e.g., in a water box with ions) to observe its structural fluctuations.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, the Radius of Gyration (Rg) to evaluate its compactness, and the Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent. While studies have utilized MD simulations to investigate the stability of other benzoxazole derivatives within protein binding pockets, no such data is available for this compound itself.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound (Note: This table is for illustrative purposes only, as no simulation data is available.)

| Simulation Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD (Å) | Data not available | Indicates structural stability over the simulation time. |

| RMSF (Å) | Data not available | Highlights the flexibility of different atoms or groups. |

| Radius of Gyration (Rg) (Å) | Data not available | Reflects the overall compactness of the molecule. |

| SASA (Ų) | Data not available | Measures the surface area accessible to the solvent. |

Prediction of Theoretical Quantum Parameters and Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to predict a wide range of electronic and structural properties of a molecule. These theoretical parameters are invaluable for understanding the reactivity, stability, and potential biological activity of a compound. For this compound, these calculations would provide descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Although DFT calculations have been reported for various other benzoxazole derivatives, the specific quantum parameters for this compound have not been published.

Table 3: Predicted Theoretical Quantum Parameters for this compound (Note: This table is for illustrative purposes only, as no calculated data is available.)

| Quantum Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Computational Design and Optimization of this compound Analogues

Computational design and optimization are central to modern medicinal chemistry for developing new therapeutic agents with improved efficacy and safety. This process often starts with a known bioactive scaffold. If this compound were identified as a hit compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and structure-based drug design would be employed to guide the synthesis of new analogues.

The goal is to modify the parent structure to enhance its binding affinity for a specific target, improve its pharmacokinetic properties, or reduce potential toxicity. This involves in silico modifications, such as adding or altering substituents on the benzoxazole or phenyl rings, and then predicting the effect of these changes on the desired properties. For instance, researchers might design analogues with different substituents at various positions and use computational docking to predict their binding energy to a target protein. However, no studies detailing the computational design and optimization of analogues based on the this compound scaffold are currently available.

Structure Activity Relationship Sar Studies of 2 3 Methylphenyl Benzoxazole Derivatives

Impact of Substituents on the Benzoxazole (B165842) Core (Positions 2, 5, 6)

The benzoxazole scaffold is a key structural motif in many pharmacologically active compounds. nih.govnih.govresearchgate.net Modifications to the benzoxazole core, particularly at positions 2, 5, and 6, have been shown to be critical for modulating the biological activity of this class of compounds. mdpi.comnih.gov

The 5-position of the benzoxazole ring is another critical site for substitution. Research has consistently shown that introducing small, lipophilic, or halogen groups at this position can significantly impact potency. mdpi.com A strong structure–activity relationship has been observed where the antimicrobial potency is particularly influenced when both the 2- and 5-positions are substituted. mdpi.com For example, derivatives bearing a chlorine atom at position 5 have demonstrated higher antiproliferative activity compared to unsubstituted analogues. mdpi.com The presence of a halogen, hydroxyl, or methyl group at this position is a common strategy for enhancing biological effects. mdpi.com

Substitutions at the 6-position are also utilized to fine-tune the properties of benzoxazole derivatives, although this position is often explored less frequently than positions 2 and 5. The electronic properties of substituents at both the 5- and 6-positions can alter the electron density of the entire heterocyclic system, thereby affecting its interaction with biological targets.

| Position on Benzoxazole Core | Type of Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| 2 | Aryl groups (e.g., phenyl, fluorophenyl, thiophene) | Primary determinant of activity profile; nature of aryl group is critical. nih.govresearchgate.net | nih.govresearchgate.net |

| 5 | Halogen (e.g., Chlorine) | Enhanced antiproliferative activity. mdpi.com | mdpi.com |

| 5 | Methyl, Hydroxyl | Can lead to enhanced antiproliferative activity. mdpi.com | mdpi.com |

| 2 and 5 | Simultaneous Substitution | Significantly influences antimicrobial potency. mdpi.com | mdpi.com |

Influence of the Methylphenyl Substituent's Position and Functionalization

The 3-methylphenyl group at the 2-position of the parent compound offers multiple avenues for structural modification. The position of the methyl group on the phenyl ring and the introduction of other functional groups can dramatically alter the compound's properties.

The position of the methyl group (ortho, meta, or para) influences the steric and electronic profile of the molecule. The meta-position, as in 2-(3-methylphenyl)benzoxazole, provides a specific spatial arrangement that affects how the molecule fits into a biological target. Changing the methyl group to the ortho or para position would alter this geometry and could lead to different biological activities.

Functionalization of the phenyl ring provides a rich field for SAR studies. For instance, studies on related 2-phenylbenzoxazoles have shown that adding a methoxy (B1213986) group at the 3-position of the phenyl ring generally leads to higher antiproliferative activity compared to compounds without this substitution. mdpi.com Similarly, introducing bulky and lipophilic groups like morpholine (B109124) or N,N-diethyl at the 4-position of the phenyl ring has also resulted in derivatives with higher activity. mdpi.com These findings suggest that both electronic and steric factors on the 2-phenyl ring play a crucial role. The presence of electron-donating substituents like methoxy and dimethylamino groups has been linked to potent antifungal activity in some series. nih.gov

| Position on 2-Phenyl Ring | Type of Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| 3 | Methoxy (-OCH3) | Generally exhibits higher antiproliferative activity. mdpi.com | mdpi.com |

| 4 | Morpholine | Exhibited higher antiproliferative activity. mdpi.com | mdpi.com |

| 4 | N,N-diethyl | Exhibited higher antiproliferative activity. mdpi.com | mdpi.com |

| 4 | Dimethylamino (-N(CH3)2) | Potent antibacterial and antifungal activity observed in related series. nih.gov | nih.gov |

Correlation between Structural Modifications and Spectroscopic Characteristics

Structural modifications to the this compound framework directly impact its electronic configuration, which in turn influences its spectroscopic properties such as UV-Vis absorption and fluorescence. Benzoxazole-based systems are known for their favorable spectroscopic characteristics and are often studied for applications in materials science as fluorescent agents. mdpi.comresearchgate.net

The introduction of electron-donating or electron-withdrawing groups can cause significant shifts in the absorption and emission spectra. mdpi.com For example, adding electron-withdrawing groups like a nitro fragment or electron-donating groups like pyridyl can enhance the electron density of the π-conjugated system, leading to a shift in absorption into the visible region. mdpi.com This phenomenon, known as a bathochromic (red) shift, is a key indicator of altered electronic transitions within the molecule.

Theoretical studies using Density Functional Theory (DFT) have shown that the chemical environment (e.g., solvent polarity) and the nature of substituents can modulate the intensity of electronic transitions. mdpi.com In polar solvents, bathochromic shifts and increased oscillator strengths are often observed for benzoxazole derivatives with donor-π-acceptor architectures. mdpi.com These spectroscopic changes are directly correlated with structural features that facilitate intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly dependent on the specific substituents on both the benzoxazole core and the 2-phenyl ring.

Rational Design Principles for Modulating Compound Properties

The collective SAR data provides a foundation for the rational design of new this compound derivatives with tailored properties. Key principles have emerged from extensive studies on this and related scaffolds.

One primary design strategy involves scaffold hopping and hybridization , where the benzoxazole core is combined with other pharmacologically active motifs to create hybrid molecules with potentially synergistic or novel activities.

Another principle is the optimization of lipophilicity and electronic properties through targeted substitutions. As seen in SAR studies, adding halogens or small alkyl groups at position 5 of the benzoxazole core, or functionalizing the 2-phenyl ring with groups like methoxy or morpholine, can enhance biological activity by improving membrane permeability or target binding affinity. mdpi.com The choice between electron-donating and electron-withdrawing groups is guided by the specific requirements of the biological target. nih.govresearchgate.net

Furthermore, conformational constraint is a design principle used to lock the molecule into a specific bioactive conformation. This can be achieved by introducing bulky groups or creating cyclic analogues to reduce rotational freedom, potentially increasing binding affinity and selectivity for a target. The position of the methyl group on the phenyl ring already provides a certain steric influence that can be systematically varied to probe the steric tolerance of a target's binding site.

By systematically applying these principles, researchers can design new derivatives of this compound with optimized biological, chemical, and spectroscopic characteristics for a wide range of applications.

Advanced Mechanistic Studies of 2 3 Methylphenyl Benzoxazole

Investigations into Molecular Interactions with Biomolecules

The benzoxazole (B165842) scaffold is a prominent feature in many biologically active compounds, known to interact with a variety of biological targets, including nucleic acids and proteins.

DNA Interaction Mechanisms

Benzoxazole derivatives have been shown to interact with DNA through several mechanisms, including intercalation and the inhibition of essential enzymes like DNA gyrase and topoisomerases. These interactions are often the basis for their observed antimicrobial and anticancer activities mdpi.comnih.gov.

DNA Intercalation, DNA Gyrase Inhibition, and Topoisomerase Inhibition

Research has demonstrated that the planar structure of the benzoxazole ring system is well-suited for intercalating between DNA base pairs nih.gov. This mode of binding can disrupt DNA replication and transcription, leading to cellular apoptosis.

Furthermore, benzoxazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes mdpi.com. For instance, studies on 2,5-disubstituted benzoxazoles revealed significant inhibitory activity against eukaryotic DNA topoisomerase I and II nih.govtandfonline.com. One particularly potent compound, 5-Chloro-2-(p-methylphenyl)benzoxazole, a structural analog to the subject of this article, exhibited an IC₅₀ value of 22.3 µM against DNA topoisomerase II nih.govtandfonline.com. Another study investigating a series of 2-substituted benzoxazoles found that compounds like 2-(4'-bromophenyl)-6-nitrobenzoxazole were effective Topo II inhibitors (IC₅₀ value of 71 µM), while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor (IC₅₀ value of 104 µM) researchgate.net.

Molecular docking studies have also suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication nih.govresearchgate.net.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 |

| 2-(p-Nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 |

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 91.41 |

| 2-(4'-Bromophenyl)-6-nitrobenzoxazole | DNA Topoisomerase II | 71 |

| 2-(4'-tert-Butyl-phenyl)-6-nitrobenzoxazole | DNA Topoisomerase I | 104 |

Protein and Enzyme Binding Mechanisms

The benzoxazole core is a versatile scaffold for designing inhibitors that target a range of enzymes involved in various disease pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of this tyrosine kinase receptor is a major target in cancer therapy nih.govsemanticscholar.org. Several studies have identified benzoxazole derivatives as potent VEGFR-2 inhibitors mdpi.comnih.govsemanticscholar.orgnih.govmdpi.com. For example, one study reported a series of modified benzoxazoles where compound 8d showed exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.0554 µM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 0.0782 µM) nih.govmdpi.com. Another related study found a different benzoxazole derivative, compound 12l , to have the most promising VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM nih.gov.